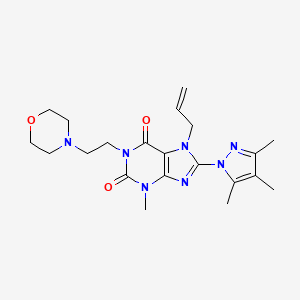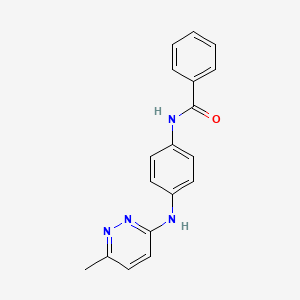
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide: is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzamide group, which consists of a benzene ring attached to an amide group. The compound also features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the methyl group at the 6th position of the pyridazine ring further distinguishes this compound.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anti-angiogenic properties and dna cleavage abilities . This suggests that the compound may interact with angiogenesis-related targets and DNA molecules.
Biochemical Pathways
Given its potential anti-angiogenic properties, it can be inferred that it may affect pathways related to angiogenesis, the process through which new blood vessels form from pre-existing vessels .
Result of Action
It is suggested that the compound could potentially block the formation of blood vessels in vivo and exhibit differential migration and band intensities in dna binding/cleavage assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methyl Group: The methyl group can be introduced at the 6th position of the pyridazine ring using methylating agents such as methyl iodide.
Coupling with Aniline Derivative: The 6-methylpyridazine is then coupled with an aniline derivative to form the N-(4-((6-methylpyridazin-3-yl)amino)phenyl) intermediate.
Formation of Benzamide: Finally, the intermediate is reacted with benzoyl chloride to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound in the development of new drugs targeting specific biological pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It is being explored as a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are studied for their potential use as herbicides, insecticides, and fungicides.
Comparaison Avec Des Composés Similaires
- N-(4-((6-pyrazol-1-ylpyridazin-3-yl)amino)phenyl)benzamide
- N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide
- N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-(trifluoromethyl)benzamide
Comparison:
- N-(4-((6-pyrazol-1-ylpyridazin-3-yl)amino)phenyl)benzamide: This compound features a pyrazole ring instead of a methyl group on the pyridazine ring, which may alter its biological activity and chemical reactivity.
- N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide: This compound has a cinnamamide group instead of a benzamide group, which may affect its pharmacokinetic properties and therapeutic potential.
- N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-(trifluoromethyl)benzamide: The presence of a trifluoromethyl group on the benzene ring can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug.
Propriétés
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-7-12-17(22-21-13)19-15-8-10-16(11-9-15)20-18(23)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNQRMUPPSLZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
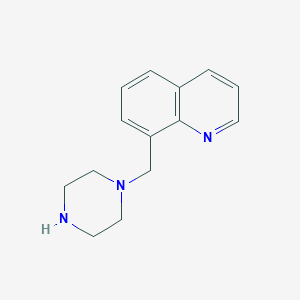
![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B2901880.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2901882.png)
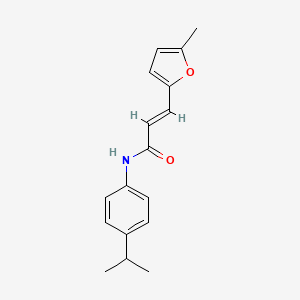
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2901885.png)
![2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2901886.png)
![4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde](/img/structure/B2901887.png)
![2-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2901888.png)
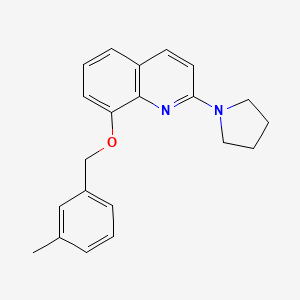
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2901893.png)
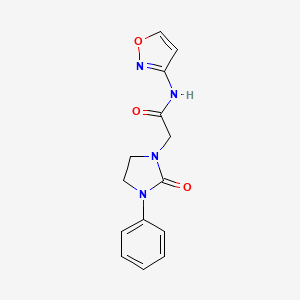
![Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate](/img/structure/B2901895.png)
![5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2901897.png)
